1,5-Diphenyl-3-(4-chlorophenyl)formazan
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Description
1,5-Diphenyl-3-(4-chlorophenyl)formazan is a chemical compound with the molecular formula C19H15ClN4 . It is a derivative of formazan, which are compounds characterized by the general formula [R-N=N-C (R’)=N-NH-R"], and are known for their intense color .
Synthesis Analysis
Formazans, including this compound, can be synthesized through various methods . One common procedure involves the reaction of diazonium compounds with aldehyde hydrazones. Hydrazones, which are electron-rich compounds, react with diazonium salts either at a nitrogen or a carbon atom to produce formazans .Molecular Structure Analysis
Formazans are intensely colorful compounds characterized by the following structure: [-N=N-C ®=N-NH-], and are closely related to azo (−N=N−) dyes . Due to the two alternating double bonds in the backbone, formazans can exist in four possible isomeric forms: syn, s-cis (closed form); syn, s-trans (open form); anti, s-cis; and anti, s-trans (linear form) .Chemical Reactions Analysis
Formazans have a high tautomeric and conformational flexibility . They can react with both strong acids and bases, making them amphoteric . Oxidation of such compounds results in their conversion into colorless tetrazolium salts .Mechanism of Action
Future Directions
As for future directions, more research could be conducted to further understand the properties and potential applications of 1,5-Diphenyl-3-(4-chlorophenyl)formazan. It’s also important to note that formazans are used in various fields, including biological assays , which could open up new avenues for research and development.
Properties
IUPAC Name |
N'-anilino-4-chloro-N-phenyliminobenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4/c20-16-13-11-15(12-14-16)19(23-21-17-7-3-1-4-8-17)24-22-18-9-5-2-6-10-18/h1-14,21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXMARXENIIWPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)Cl)N=NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408328 |
Source
|
Record name | (E)-1-[(4-Chlorophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622-15-7 |
Source
|
Record name | (E)-1-[(4-Chlorophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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